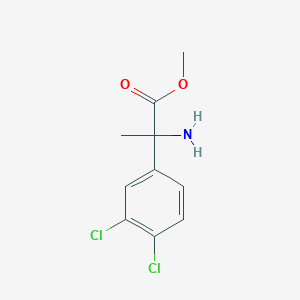
2-(Trifluoromethyl)oxan-4-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Treatments
2-(Trifluoromethyl)oxan-4-one derivatives have been explored for their potential pharmacological applications. For instance, certain studies have focused on the role of Orexin-1 Receptor mechanisms in compulsive food consumption, particularly in binge eating models in female rats. Compounds like SB-649868, a dual Orexin-1/Orexin-2 receptor antagonist, demonstrated the ability to selectively reduce binge eating for highly palatable food without affecting standard food intake at doses that did not induce sleep (Piccoli et al., 2012). Moreover, the inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate has shown therapeutic potential in processes where de novo COX-2 expression is involved (Fernández de Arriba et al., 1999).
Biochemical Applications
Biochemical applications of 2-(Trifluoromethyl)oxan-4-one derivatives have also been studied, particularly in understanding biochemical changes in response to toxic insults. For instance, the impact of certain xenobiotics on Eisenia veneta was investigated by characterizing changes in endogenous metabolites visible in NMR spectra of tissue extracts. These changes could potentially serve as novel biomarkers of xenobiotic toxicity (Bundy et al., 2002).
Medical Imaging
In the realm of medical imaging, particularly in magnetic resonance imaging (MRI), 2-(Trifluoromethyl)oxan-4-one derivatives have been utilized to improve the accuracy and efficiency of imaging techniques. For example, the use of trifluoromethane as a potential gaseous indicator in nuclear magnetic resonance measurements of cerebral blood flow was investigated, highlighting its suitability for use in animals and the need for further study before its application in humans (Branch et al., 1990).
Propiedades
IUPAC Name |
2-(trifluoromethyl)oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYSQBILYSDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)oxan-4-one | |
CAS RN |
1803611-31-5 | |
| Record name | 2-(trifluoromethyl)oxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)


![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)


![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)




